molecular formula C18H20ClN3O B2792002 4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2310104-48-2

4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2792002
CAS RN: 2310104-48-2
M. Wt: 329.83
InChI Key: DYPBBORCSLFRCP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDPB and is classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a relatively new receptor that has been implicated in various physiological processes, including pain sensation, inflammation, and cancer progression. The purpose of

Future Directions

Given its potential as a therapeutic agent for cancer treatment, future research could focus on further exploring its pharmacological effects, optimizing its synthesis methods, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, given the broad range of biological activities exhibited by pyrazole-bearing compounds , there may be potential for this compound to be used in the treatment of other diseases as well.

properties

IUPAC Name

4-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBBORCSLFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

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